Vitamin B12-Co(II)
Description
Structure
2D Structure
Properties
CAS No. |
14463-33-3 |
|---|---|
Molecular Formula |
C62H89CoN13O14P |
Molecular Weight |
1329.3 g/mol |
IUPAC Name |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |
InChI Key |
ASARMUCNOOHMLO-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Synonyms |
cob(II)alamin |
Origin of Product |
United States |
Electronic Structure and Spectroscopic Elucidation of Vitamin B12 Co Ii
Theoretical and Computational Approaches to Cobalt(II) Electronic Structure
Computational chemistry provides powerful tools to model and understand the complex electronic structure of Co(II) corrinoids. These methods offer insights that complement experimental data and help in the interpretation of spectroscopic results.
Density Functional Theory (DFT) Studies of Co(II) Corrinoids
Density Functional Theory (DFT) has become a central tool for investigating the geometric and electronic properties of cobalamins due to its favorable balance of computational cost and accuracy. aip.orgresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for analyzing the electronically excited states that give rise to the rich absorption spectra of these molecules. aip.orgnih.gov
DFT calculations have been successfully employed to understand the vibrational properties of Vitamin B12 in its different oxidation states, including Co(II). These studies show that the vibrational frequencies and resonance Raman (rR) excitation profiles are highly dependent on the cobalt oxidation state, which is attributed to the degree of mixing between the occupied Co 3d orbitals and the empty corrin (B1236194) π* orbitals. nih.gov
The choice of the exchange-correlation functional in DFT is crucial for obtaining accurate descriptions of the electronic structure. For instance, the BP86 functional is often found to be more appropriate for modeling the axial bonding properties in cobalamins, while the B3LYP functional provides a better description of transitions involving corrin π→π* excitations. nih.govacs.orgacs.org The nature of the electronic transitions and the ordering of the excited states are highly dependent on the relative energies of the cobalt d-orbitals and the corrin ring π-orbitals, making the selection of the functional a critical aspect of the computational protocol. aip.org
Table 1: Comparison of Functionals in DFT Studies of Cobalamins
| Functional | Strengths | Weaknesses |
| BP86 | More appropriate for modeling axial bonding properties. Better description of metal-to-ligand charge transfer (MLCT) excitations. nih.govacs.org | May not be as accurate for corrin-based π→π* transitions. |
| B3LYP | Better description of corrin π→π* excitations. nih.gov | Provides a more polarized covalent bond description which may be less accurate for axial bonds. nih.gov |
| LC-BLYP | A range-separated functional that can improve the description of charge-transfer states. acs.org | Performance can be sensitive to the range-separation parameter. |
Multireference Ab Initio Treatments for Co(II) Electronic States
For transition metal complexes like Co(II) corrinoids, where electron correlation effects can be significant, multireference ab initio methods provide a higher level of theory. usp.br While computationally more demanding than DFT, methods such as the complete active space self-consistent field (CASSCF) and its second-order perturbation theory corrections (CASPT2) can offer benchmark-quality results for the electronic states. usp.brnih.gov
These methods are particularly valuable for validating the results of TD-DFT calculations and for providing a more accurate description of excited states with significant multiconfigurational character. acs.org However, the large size of cobalamin molecules often necessitates the use of simplified models, where the peripheral side chains of the corrin ring are truncated, to make these calculations computationally feasible. aip.org
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Co(II) Environments
To accurately model the electronic structure of Co(II) corrinoids within a biological environment, such as an enzyme active site, combined quantum mechanics/molecular mechanics (QM/MM) simulations are employed. nih.govrsc.orgnih.govresearchgate.net In this approach, the chemically active region, including the cobalt center and the corrin ring, is treated with a quantum mechanical method (QM), while the surrounding protein and solvent are described by a classical molecular mechanics (MM) force field. nih.govresearchgate.net
QM/MM simulations allow for the investigation of how the protein environment influences the geometric and electronic properties of the Co(II) center. nih.gov This is crucial for understanding the mechanism of enzymatic reactions involving cobalamins, as the protein can induce subtle changes in the cofactor's structure that have significant effects on its reactivity. rsc.org
Advanced Spectroscopic Characterization of Co(II) in Cobalamins
A variety of advanced spectroscopic techniques are utilized to probe the electronic structure of the paramagnetic Co(II) center in cobalamins. Each technique provides unique insights into the nature of the metal-ligand interactions and the electronic transitions.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Co(II) Corrinoid Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Co(II) corrinoids. researchgate.net The EPR spectrum of a low-spin Co(II) complex is characterized by its g-tensor and the hyperfine coupling to the I = 7/2 cobalt nucleus, which results in a characteristic eight-line pattern. nih.gov Additionally, superhyperfine coupling to axially coordinating nitrogen ligands (I = 1) can often be resolved. researchgate.net
EPR spectroscopy is particularly sensitive to the coordination environment of the cobalt ion. For example, the "base-on" form of cob(II)alamin, where the 5,6-dimethylbenzimidazole (B1208971) (DMB) base is coordinated to the cobalt, can be distinguished from the "base-off" form, where the DMB is displaced by another ligand, such as water. researchgate.netnih.gov This makes EPR an invaluable tool for studying the conformational changes that occur in the active sites of B12-dependent enzymes.
Table 2: Representative EPR Parameters for Co(II) Corrinoids
| Species | g-values | A(⁵⁹Co) values (mT) | Reference |
| Base-on Co(II) MT 1 | g_z = 2.01, g_y = 2.26, g_x = 2.31 | A_z = 11.2, A_y = 2.0, A_x = 3.5 | researchgate.net |
| [CoZn(AAP)] (low pH) | g_eff = 5.23, 3.92, 2.20 | - | nih.gov |
| [CoZn(AAP)] (high pH) | g_eff = 6.88, 2.75, 1.80 | A_z(⁵⁹Co) = 7.0 | nih.gov |
Electronic Absorption (Abs) and Magnetic Circular Dichroism (MCD) Spectroscopy for Co(II)-Based Transitions
Electronic absorption (Abs) and Magnetic Circular Dichroism (MCD) spectroscopies are used to probe the electronic transitions in Co(II) corrinoids. The absorption spectra are typically dominated by intense π→π* transitions of the corrin macrocycle. nih.govacs.org While the absorption spectra of different Co(II) corrinoid species can be quite similar, MCD spectroscopy often reveals significant differences, particularly in the low-energy region where the Co(II)-centered ligand field transitions occur. nih.gov
MCD spectroscopy is a powerful tool for observing these ligand field transitions, which are often weak and obscured by the more intense corrin-based transitions in the absorption spectrum. nih.gov The sensitivity of these d-d transitions to the coordination environment of the cobalt ion makes MCD an excellent probe for studying enzyme-cofactor interactions. nih.govnih.gov The combination of Abs and MCD spectroscopy with TD-DFT calculations provides a robust methodology for assigning the observed electronic transitions and understanding how they are influenced by the axial ligands and the protein environment. acs.orgnih.gov
Resonance Raman (rR) Spectroscopy of Co(II) Corrinoid Vibrational Modes
Resonance Raman (rR) spectroscopy is a powerful technique for probing the vibrational modes of the corrin ring in cobalamins. By exciting into the electronic absorption bands of the macrocycle, specific vibrational modes are enhanced, providing detailed structural information. The rR spectra of Co(II)cobalamin are distinct from their Co(III) counterparts, reflecting changes in the electronic structure and conformation of the corrin ring upon reduction of the cobalt center.
The vibrational properties of Co(II)cobalamin have been extensively studied through a combination of experimental rR spectroscopy and density functional theory (DFT) calculations. These studies have enabled the definitive assignment of the corrin-based vibrational modes that dominate the rR spectra. The frequencies and excitation profiles of these modes are sensitive to the cobalt oxidation state, which is attributed to the varying degrees of mixing between the occupied Co 3d orbitals and the empty corrin π* orbitals in different oxidation states nih.gov. This interaction influences the vibrational frequencies of the conjugated C-C and C-N bonds within the corrin ring.
Below is a table detailing the prominent experimental rR bands for Co(II)cobalamin and their assignments based on computational studies.
Interactive Data Table: Resonance Raman Vibrational Modes of Co(II)Cobalamin
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Contribution > 10%) |
| 1618 | 1621 | C-C/C-N stretches |
| 1545 | 1547 | C-C/C-N stretches |
| 1492 | 1494 | C-C/C-N stretches, CH₃ deformations |
| 1400 | 1403 | C-C/C-N stretches, CH₂/CH₃ deformations |
| 1334 | 1335 | C-C/C-N stretches, CH/CH₂ deformations |
| 1221 | 1223 | CH/CH₂ deformations |
| 1146 | 1148 | C-C/C-N stretches, CH deformations |
| 1082 | 1084 | C-C stretches, CH₃ rocking |
| 985 | 987 | C-C stretches, CH₃ rocking |
| 764 | 765 | Corrin ring breathing/deformations |
Data sourced from combined experimental and DFT studies.
⁵⁹Co Nuclear Magnetic Resonance (NMR) Studies for Local Co(II) Electronic Environments
Direct observation of the Co(II) center in Vitamin B12-Co(II) by ⁵⁹Co Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. The Co(II) ion in this complex is a paramagnetic species, which has a profound effect on the NMR properties of the cobalt nucleus.
The primary difficulties arise from:
Paramagnetism: The unpaired electron on the Co(II) ion leads to very large paramagnetic shifts and, more critically, extremely efficient nuclear relaxation pathways.
Quadrupolar Nature: The ⁵⁹Co nucleus has a nuclear spin of I = 7/2 and a large nuclear quadrupole moment. The interaction of this quadrupole moment with the asymmetric electric field gradient at the cobalt center in the relatively low-symmetry corrin macrocycle provides a very efficient relaxation mechanism.
These factors result in excessively broad ⁵⁹Co NMR signals, often broadened to the point of being undetectable in conventional high-resolution NMR experiments. Consequently, there is a scarcity of reported ⁵⁹Co NMR data, such as chemical shifts and coupling constants, for Vitamin B12-Co(II) in the scientific literature.
While direct ⁵⁹Co NMR is challenging, the paramagnetic nature of the Co(II) center makes it amenable to other magnetic resonance techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy. EPR directly probes the unpaired electron and its interaction with the cobalt nucleus, providing valuable information about the electronic g-tensor and hyperfine coupling constants, which in turn describe the electronic environment of the cobalt ion.
Some specialized solid-state NMR techniques can be applied to paramagnetic systems, but these have not been widely applied to Vitamin B12-Co(II) for the direct observation of the ⁵⁹Co signal. Therefore, the characterization of the local Co(II) electronic environment in this compound relies more heavily on techniques like EPR and computational modeling rather than conventional ⁵⁹Co NMR.
Spin State Properties and Unpaired Electron Density Distribution in Co(II) Cobalamins
Vitamin B12-Co(II) contains a cobalt(II) ion, which has a d⁷ electron configuration. In the strong ligand field of the corrin macrocycle, these electrons adopt a low-spin state (S = 1/2), resulting in a single unpaired electron. This makes the molecule paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy.
The distribution of the unpaired electron density is a critical aspect of the electronic structure of Co(II) cobalamins, as it dictates the molecule's reactivity. A combination of spectroscopic techniques and density functional theory (DFT) calculations has been employed to map this distribution.
Research has shown that in five-coordinate "base-off" Co(II)cobalamin, where the dimethylbenzimidazole axial ligand is detached, the unpaired spin density is predominantly localized in the Co 3d(z²)-based molecular orbital researchgate.netnih.gov. This orbital is oriented along the axial direction of the complex. The localization of the unpaired electron on the cobalt center is a key feature of its electronic structure.
Computational studies have provided a more quantitative picture of the spin density distribution.
Interactive Data Table: Unpaired Electron Spin Density Distribution in Five-Coordinate Co(II)Cobalamin
| Molecular Fragment | Spin Density (%) |
| Co ion | ~85% |
| Corrin Ring | ~10% |
| Axial Ligand (e.g., H₂O) | ~5% |
Values are approximate and derived from DFT calculations on model systems.
This distribution indicates that while the unpaired electron is primarily metal-centered, there is a degree of delocalization onto the corrin macrocycle and the axial ligand. This delocalization is important for mediating electron transfer reactions and influencing the reactivity of the cobalt center. In the four-coordinate form of base-off Co(II)cobalamin, computational studies suggest more extensive mixing of Co 3d orbitals, leading to a greater delocalization of the unpaired electron over several d-orbitals nih.gov.
Coordination Chemistry and Axial Ligand Effects on Vitamin B12 Co Ii
Geometrical Architectures of Co(II) in Corrinoid Complexes
The cobalt center in vitamin B12 derivatives can exist in three primary oxidation states: Co(I), Co(II), and Co(III). The Co(II) state, also known as cob(II)alamin or B12r, is paramagnetic and plays a crucial role in the catalytic cycles of several B12-dependent enzymes. The geometry of the Co(II) center is highly flexible and is significantly influenced by the nature of the axial ligands and the conformation of the corrin (B1236194) ring.
Five-Coordinate Co(II) Cobalamins: Base-On and Base-Off Conformers
In its five-coordinate state, the Co(II) ion is typically found in a square pyramidal geometry. This state is characterized by the coordination of the four nitrogen atoms of the corrin ring in the equatorial plane and a single axial ligand. Two primary conformers are observed, distinguished by the nature of this axial ligand: "base-on" and "base-off".
Base-On Conformer: In the "base-on" conformation, the endogenous 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide tail of the cobalamin molecule coordinates to the Co(II) center from the lower (α) axial position. researchgate.net This is the predominant form at physiological pH. nih.gov The Co(II) ion in this state is generally considered to be low-spin.
Base-Off Conformer: The "base-off" conformer arises when the DMB ligand is detached from the cobalt center. nih.gov This can be induced by protonation of the DMB nitrogen at low pH or through steric hindrance imposed by the binding of the cobalamin to certain enzymes. In the absence of another coordinating ligand, the Co(II) center can remain four-coordinate, but often a solvent molecule, such as water, will occupy the axial position, leading to a five-coordinate "base-off"/aqua-cob(II)alamin complex. nih.govnih.gov The redox potential of the Co(II)/Co(I) couple is significantly affected by the nature of the axial ligand, with the "base-off" form being more easily reduced. nih.gov
| Conformer | Axial Ligand | Coordination Number | Typical Conditions |
| Base-On | 5,6-dimethylbenzimidazole (DMB) | 5 | Physiological pH |
| Base-Off | Water or other exogenous ligand | 5 | Low pH or enzyme-bound |
Four-Coordinate Co(II) Cobalamins: Planar and Distorted Geometries
Four-coordinate Co(II) cobalamins are less common but are significant intermediates in certain enzymatic reactions. In this state, the Co(II) ion is coordinated only by the four equatorial nitrogen atoms of the corrin ring. The geometry of these complexes can range from nearly planar to significantly distorted tetrahedral.
Planar Geometry: A truly square planar geometry for four-coordinate Co(II) is rare due to the inherent flexibility of the corrin ring. However, nearly planar conformations are observed, particularly in model compounds and certain enzyme active sites where the protein structure constrains the corrin macrocycle. nih.gov
Distorted Geometries: More commonly, four-coordinate Co(II) corrins adopt a distorted geometry, which can be described as either a distorted tetrahedral or a ruffled square planar conformation. researchgate.netnih.gov This distortion is a consequence of the electronic properties of the d7 Co(II) ion and the steric demands of the corrin ring. The degree of distortion can have a significant impact on the reactivity of the cobalt center. For instance, a more tetrahedral geometry can facilitate the binding of a fifth ligand.
| Geometry | Description | Factors Favoring this Geometry |
| Near Planar | The Co(II) ion and the four corrin nitrogen atoms lie in nearly the same plane. | Enzyme active site constraints, specific electronic effects. |
| Distorted Tetrahedral | The four corrin nitrogen atoms are not coplanar, and the Co(II) ion is displaced from the mean plane of the nitrogens. | Inherent flexibility of the corrin ring, electronic preferences of the d7 Co(II) ion. |
Corrin Ring Conformation and its Influence on the Co(II) Coordination Sphere
The corrin ring is a flexible macrocycle, unlike the more rigid porphyrin ring. researchgate.net This flexibility allows it to adopt various conformations, which in turn influences the coordination geometry and reactivity of the central cobalt ion. The conformation of the corrin ring is often described by its "upward" and "downward" folding along the Co-C10 axis.
Perturbations of Co(II) Electronic and Reactivity Profiles by Axial Ligation
The electronic properties and reactivity of the Co(II) center in cobalamins are exquisitely sensitive to the nature of the axial ligand. The coordination of different ligands to the axial position can significantly alter the redox potential, electron paramagnetic resonance (EPR) spectrum, and the reactivity of the cobalt ion towards various substrates.
Influence of 5,6-Dimethylbenzimidazole (DMB) Ligation on Co(II) Corrinoids
The endogenous DMB ligand plays a pivotal role in modulating the properties of the Co(II) center. In the "base-on" conformation, the coordination of DMB to the cobalt ion has several important consequences:
Electronic Effects: The DMB is a relatively strong σ-donor, which increases the electron density on the cobalt center. This is reflected in the EPR spectra of "base-on" cob(II)alamin, which are characteristic of a low-spin d7 system with significant superhyperfine coupling to the nitrogen of the DMB. nih.gov
Redox Potential: The coordination of DMB stabilizes the Co(II) oxidation state relative to Co(I), making the "base-on" form more difficult to reduce than the "base-off" form. This fine-tuning of the redox potential is crucial for the function of many B12-dependent enzymes.
Reactivity: The presence of the DMB ligand in the "base-on" form can sterically hinder the approach of substrates to the cobalt center. In many enzymatic reactions, the displacement of the DMB to form a "base-off" species is a prerequisite for catalysis.
Coordination of Water and Exogenous Ligands to the Co(II) Center
In the "base-off" state, the vacant axial coordination site can be occupied by a water molecule or other exogenous ligands present in the solution. The nature of this fifth ligand has a profound impact on the properties of the Co(II) center.
Water Coordination: In aqueous solution at neutral pH, the "base-off" form of cob(II)alamin will readily coordinate a water molecule. The resulting aqua-cob(II)alamin complex has distinct spectroscopic properties compared to the "base-on" form. The coordination of water, a weaker field ligand than DMB, results in a Co(II) center that is more easily reduced. nih.gov
Exogenous Ligands: A wide variety of other ligands can coordinate to the Co(II) center in the "base-off" state, including cyanide, histidine, and various sulfur- and oxygen-containing molecules. The binding of these ligands can be monitored by changes in the UV-visible and EPR spectra. For example, the coordination of a histidine residue from a protein is a common feature in the active sites of several B12-dependent enzymes. This protein-derived ligand can further modulate the electronic structure and reactivity of the cobalt center to suit the specific requirements of the catalytic reaction. nih.gov
Enzymatic Protein Scaffold-Mediated Axial Ligand Perturbations on Co(II)
The reactivity of the cobalt center in Vitamin B12-Co(II), also known as cob(II)alamin, is profoundly influenced by its axial ligands. In enzymatic systems, the protein scaffold surrounding the cofactor plays a critical role in modulating this coordination environment. By inducing specific perturbations in the axial ligation, enzymes can fine-tune the electronic and steric properties of the cob(II)alamin, thereby controlling its catalytic activity. This manipulation is central to the function of many B12-dependent enzymes.
A primary mechanism of perturbation involves the displacement of the intramolecular lower axial ligand, 5,6-dimethylbenzimidazole (DMB). nih.govtandfonline.com In solution, cobalamins exist in a "base-on" conformation where the DMB nucleotide tail coordinates to the α-face (lower side) of the cobalt ion. researchgate.net However, upon binding to certain enzymes, the protein can induce a "base-off" state by displacing the DMB. nih.gov This displacement is often accomplished by inserting an amino acid residue from the protein into the coordination sphere. A common substitute is a histidine residue, leading to a "base-off/His-on" configuration. nih.govnih.gov
This substitution from DMB to a protein-derived ligand has significant electronic consequences. The nature of the axial ligand directly impacts the electron density at the cobalt center, which in turn modulates the Co(II)/Co(I) redox potential. nih.gov For instance, the corrinoid iron-sulfur protein (CoFeSP) facilitates a "base-off" state where the DMB is absent, which tunes the redox potential into a physiologically relevant range for its role in the reductive acetyl-CoA pathway. nih.gov
In other cases, the protein scaffold forces the cob(II)alamin into a coordinatively unsaturated state. Human ATP:cobalamin adenosyltransferase (hATR), for example, stabilizes a four-coordinate, square-planar Co(II) species. researchgate.netresearchgate.net This geometric distortion is thermodynamically unfavorable in solution but is enforced by the enzyme active site. The resulting four-coordinate intermediate exhibits a significantly increased Co(II)/Co(I) reduction potential (by ≥250 mV), which facilitates the otherwise difficult reduction to the cob(I)alamin state required for adenosylation. researchgate.netresearchgate.net Spectroscopic studies on adenosyltransferases like EutT have provided evidence for an equilibrium between five-coordinate "base-on" and "base-off" species, which shifts toward the "base-off" form that precedes the formation of the four-coordinate state. researchgate.net
The enzymatic strategy for axial ligand perturbation is not universal, and its application depends on the specific reaction being catalyzed. Isomerases and mutases, which rely on the homolytic cleavage of a Co-C bond, typically employ the "base-off/His-on" motif. nih.govnih.gov In contrast, some enzymes, like the adenosylcobalamin-dependent ribonucleotide reductase (RTPR) from Lactobacillus leichmannii, retain the "base-on" conformation with the DMB coordinated to the cob(II)alamin intermediate. nih.gov This demonstrates that the protein environment is precisely tailored to either preserve or perturb the intrinsic coordination of the cofactor to suit a specific catalytic need.
The structural and electronic changes induced by the protein scaffold are summarized in the following tables, which highlight the diversity of axial ligation in different B12-dependent enzymes and the resulting impact on the cofactor's properties.
Research Findings on Axial Ligand States in B12-Co(II) Enzymes
| Enzyme | Organism | Native Coenzyme | Observed Co(II) Axial Ligation State | Significance |
|---|---|---|---|---|
| Methionine Synthase (MetH) | Escherichia coli | Methylcobalamin (B1676134) | Base-off / His-on nih.govmdpi.com | Facilitates methyl group transfer by modulating redox properties. nih.govmdpi.com |
| Methylmalonyl-CoA Mutase (MCM) | Mammals | Adenosylcobalamin | Base-off / His-on nih.gov | Promotes homolytic cleavage of the Co-C bond. nih.gov |
| Ribonucleotide Reductase (RTPR) | Lactobacillus leichmannii | Adenosylcobalamin | Base-on nih.gov | Indicates that DMB displacement is not required for all radical-based mechanisms. nih.gov |
| ATP:Cobalamin Adenosyltransferase (e.g., hATR, EutT) | Human, Salmonella enterica | (Aquo)cobalamin | Base-off / Four-coordinate researchgate.netresearchgate.net | Raises the Co(II)/Co(I) redox potential to facilitate reduction. researchgate.net |
| Corrinoid Iron-Sulfur Protein (CoFeSP) | Moorella thermoacetica | Methylcobalamin | Base-off / Aqua-ligated nih.gov | Tunes redox potential for C1 metabolism without a protein-derived ligand. nih.gov |
Impact of Axial Ligation on Co(II)alamin Properties
| Coordination State | Typical Axial Ligand(s) | Key Spectroscopic Feature (EPR) | Effect on Co(II)/Co(I) Redox Potential | Enzymatic Example |
|---|---|---|---|---|
| Six-coordinate, Base-on | DMB, Water | Well-defined hyperfine coupling | Baseline | Ribonucleotide Reductase nih.gov |
| Six-coordinate, Base-off/His-on | Histidine, Water | Superhyperfine coupling to His nitrogen | Moderately increased | Methionine Synthase nih.gov |
| Five-coordinate, Base-off | Water or Protein residue | Characteristic singlet hyperfine lines in gz region nih.gov | Increased | Corrinoid Iron-Sulfur Protein nih.gov |
| Four-coordinate, Square-planar | None | Distinct parameters with large g⊥ anisotropy researchgate.net | Significantly increased (≥250 mV) researchgate.net | ATP:Cobalamin Adenosyltransferase researchgate.netresearchgate.net |
Redox Pathways and Mechanistic Insights into Vitamin B12 Co Ii Reactivity
Interconversion Dynamics of Cobalt Oxidation States Involving Co(II)
The catalytic activity of cobalamin-dependent enzymes relies heavily on the reversible interconversion between different cobalt oxidation states. Vitamin B12-Co(II) is a central species in these transformations, bridging the more stable Co(III) and the highly reactive Co(I) states.
One-Electron Reduction Pathways from Co(III) to Co(II) Corrinoids
The transition from the common cob(III)alamin state to cob(II)alamin involves a one-electron reduction. This process is a fundamental step in the activation of cobalamin for certain enzymatic reactions, such as those mediated by adenosylcobalamin (AdoCbl) researchgate.net. This reduction can be facilitated by various biological and chemical reducing agents. For instance, hydrated electrons, generated through processes like pulse radiolysis, can reduce cob(III)alamin to cob(II)alamin with a high rate constant rsc.org. In enzymatic contexts, the reduction of Co(III) to Co(II) is an integral part of the catalytic cycle, often occurring as a formal one-electron oxidation or reduction of the cobalt center researchgate.net. The redox potential for the Co(III) to Co(II) transition is reported to be approximately 0.04 V versus the Saturated Calomel Electrode (SCE) acs.org.
Reduction of Co(II) to Co(I) and the Formation of "Supernucleophilic" Species
Further reduction of cob(II)alamin leads to the formation of cob(I)alamin, a species renowned for its exceptional nucleophilicity, often termed a "supernucleophile" researchgate.netnih.govnih.govunl.edu. This reduction can be achieved through chemical reductants such as zinc, manganese, or sodium borohydride (B1222165), as well as through electrochemical or photochemical methods acs.orgnih.gov. The redox potential for the Co(II) to Co(I) conversion is approximately 0.85 V versus SCE acs.org. In specific biological systems, such as the synthesis of 5'-deoxyadenosylcobalamin by ATP:cob(I)alamin adenosyltransferase (MMAB), the reduction of cob(II)alamin to cob(I)alamin is a critical step, with the reduction potential of a 4-coordinate cob(II)alamin being approximately -325 ± 9 mV nih.gov. This transition to the Co(I) state is essential for subsequent reactions, including alkylation of electrophilic substrates via an SN2 mechanism nih.gov.
Oxidative Inactivation Mechanisms of Co(I) to Co(II) Corrinoids
The highly reactive cob(I)alamin state is susceptible to oxidative inactivation, reverting to the catalytically less active cob(II)alamin state nih.govbiorxiv.orgmdpi.com. This inactivation can occur under aerobic conditions, where oxygen or other reactive oxygen species can oxidize Co(I) nih.govmdpi.com. For example, hydroxyl radicals have been implicated in the oxidative inactivation of Co(I) to Co(II) rsc.org. This oxidative process necessitates a reductive reactivation mechanism to restore catalytic competency nih.govmdpi.com. The frequency of inactivation varies among enzymes; for instance, in some enzymes, it occurs approximately once every 100 turnovers, while in methionine synthase, it is estimated to happen once every 2000 turnovers biorxiv.orgmdpi.com.
Homolytic Carbon-Cobalt Bond Scission and Radical Chemistry in Co(II) Systems
A hallmark of many Vitamin B12-dependent enzymatic reactions, particularly those involving adenosylcobalamin, is the homolytic cleavage of the carbon-cobalt (Co-C) bond. This process generates both a cob(II)alamin species and an organic radical.
Kinetic and Thermodynamic Aspects of Co-C Bond Homolysis
The Co-C bond in Vitamin B12 derivatives, especially in adenosylcobalamin, is relatively weak and elongated, facilitating its homolytic cleavage researchgate.net. This cleavage results in the formation of cob(II)alamin and a transient organic radical, such as the 5'-deoxyadenosyl radical researchgate.netnih.govnih.gov. This radical can then abstract a hydrogen atom from a substrate, initiating a cascade of reactions researchgate.netnih.govnih.gov. While the isolated cofactor undergoes Co-C bond homolysis at a slow rate, enzymes can accelerate this process dramatically, by factors of approximately 10^12, through specific active site interactions that stabilize the transition state and the resulting radical and Co(II) species pnas.org. Studies on enzymes like methylmalonyl-CoA mutase have provided detailed kinetic and thermodynamic characterization of this Co-C bond homolysis, revealing significant entropic contributions to catalysis nih.govacs.org. The influence of axial ligands on the cobalt center can also modulate the Co-C bond cleavage, affecting both homolytic and heterolytic pathways acs.org.
Formation and Characterization of Organic Radical Species Concurrent with Co(II) Generation
The homolytic scission of the Co-C bond in Vitamin B12 systems directly leads to the concurrent generation of cob(II)alamin and organic radicals researchgate.netnih.govnih.gov. These organic radicals are highly reactive intermediates that participate in the catalytic cycle, often by abstracting hydrogen atoms from substrates researchgate.netnih.govnih.gov. Following the catalytic turnover, the cob(II)alamin species can act as a radical trap, recapturing the organic radical to regenerate the initial cobalamin state researchgate.net. The presence and behavior of these radical species can be characterized using techniques such as Electron Spin Resonance (ESR) spectroscopy nih.gov. The confirmation of radical-based mechanisms is often achieved by employing radical trapping reagents, like TEMPO, which halt the reaction researchgate.net. For example, photolysis of Vitamin B12-thiolate model complexes has been shown to produce cob(II)alamin and phenyl thiyl radicals.
Compound Name Index:
| Compound Name | Abbreviation |
| Vitamin B12 | B12 |
| Cob(III)alamin | Co(III) |
| Cob(II)alamin | Co(II) |
| Cob(I)alamin | Co(I) |
| Adenosylcobalamin | AdoCbl |
| Methylcobalamin (B1676134) | MeCbl |
| Corrinoid Iron-Sulfur Protein | CoFeSP |
| Methylmalonyl-CoA Mutase | MCM |
Data Table: Key Redox and Kinetic Parameters of Vitamin B12 Cobalt Center
| Parameter | Value | Notes | Citations |
| Co(III) to Co(II) Redox Potential | 0.04 V vs. SCE | One-electron reduction | acs.org |
| Co(II) to Co(I) Redox Potential | 0.85 V vs. SCE | One-electron reduction | acs.org |
| 4-coordinate Co(II) Reduction Potential | -325 ± 9 mV | Compared to 5-coordinate species | nih.gov |
| Co-C Bond Dissociation Energy (AdoCbl) | ~130 kJ/mol | In isolated cofactor | researchgate.net |
| Enzyme-mediated BDE Reduction of Co-C Bond | 135 kJ/mol | Catalytic effect in enzymes like glutamate (B1630785) mutase | pnas.org |
| Enzymatic Acceleration of Co-C Homolysis | ~1012-fold | Compared to isolated cofactor | pnas.org |
| Activation Entropy (MCM) | 18.2 cal/mol at 310 K | Corresponds to -TΔS# of -5.3 kcal/mol | acs.org |
| Co(I) Inactivation Rate (typical enzyme) | ~1 in 100 turnovers | Susceptible to oxidation to Co(II) | biorxiv.org |
| Co(I) Inactivation Rate (Methionine Synthase) | ~1 in 2000 turnovers | Susceptible to oxidation to Co(II) | mdpi.com |
Bioinorganic Functions and Enzymatic Catalysis Involving Vitamin B12 Co Ii
The Role of Co(II) as a Catalytic Intermediate in B12-Dependent Enzymes
The formation of cob(II)alamin is a transient but essential event in the catalytic mechanism of adenosylcobalamin-dependent enzymes. This process transforms a stable organometallic cofactor into a potent radical-generating system.
Adenosylcobalamin (AdoCbl)-Dependent Mutases and Dehydratases
AdoCbl-dependent enzymes catalyze a wide range of reactions, primarily 1,2-rearrangements (mutases) and eliminations (dehydratases). unl.eduiiti.ac.in These enzymes facilitate chemically challenging transformations by utilizing a 5'-deoxyadenosyl radical, which is generated upon the homolytic cleavage of the Co-C bond in AdoCbl. rsc.orgportlandpress.com This homolysis directly produces cob(II)alamin and the 5'-deoxyadenosyl radical. iiti.ac.innih.gov
The enzyme-catalyzed homolysis of the Co-C bond is remarkably efficient, with rate accelerations of approximately 10¹²-fold compared to the uncatalyzed reaction in solution. acs.org Once formed, the highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, generating a substrate radical and 5'-deoxyadenosine (B1664650). nih.govoup.com This substrate radical then undergoes rearrangement or dehydration, after which a hydrogen atom is returned from 5'-deoxyadenosine to the product radical, yielding the final product and regenerating the 5'-deoxyadenosyl radical. nih.gov The catalytic cycle is completed by the recombination of the 5'-deoxyadenosyl radical with cob(II)alamin to reform the resting AdoCbl cofactor. nih.gov
Examples of AdoCbl-dependent mutases include methylmalonyl-CoA mutase, which is crucial for the metabolism of odd-chain fatty acids and certain amino acids, and glutamate (B1630785) mutase, which interconverts L-glutamate and L-threo-3-methylaspartate. iiti.ac.inportlandpress.com Diol dehydratase and glycerol (B35011) dehydratase are examples of AdoCbl-dependent dehydratases that convert diols and glycerol to their corresponding aldehydes. oup.comoup.com In all these enzymes, the formation of the Co(II) intermediate is a prerequisite for the initiation of radical catalysis.
Table 1: Examples of AdoCbl-Dependent Enzymes and the Role of the Co(II) Intermediate
| Enzyme | Function | Role of Co(II) Intermediate | References |
|---|---|---|---|
| Methylmalonyl-CoA Mutase | Isomerization of (R)-methylmalonyl-CoA to succinyl-CoA | Formed upon homolysis of AdoCbl to initiate radical rearrangement. | iiti.ac.in |
| Glutamate Mutase | Reversible isomerization of L-glutamate to L-threo-3-methylaspartate | Generated to produce the 5'-deoxyadenosyl radical for hydrogen abstraction. | portlandpress.comebi.ac.uk |
| Diol Dehydratase | Dehydration of 1,2-diols to aldehydes | Essential for the generation of the radical species that initiates the dehydration reaction. | oup.comoup.com |
| Glycerol Dehydratase | Dehydration of glycerol to 3-hydroxypropionaldehyde | Formed during the catalytic cycle to enable radical-mediated water elimination. | oup.comoup.com |
| Ethanolamine (B43304) Ammonia-Lyase | Deamination of ethanolamine to acetaldehyde (B116499) and ammonia (B1221849) | Co(II)-substrate radical pair is a key intermediate in the catalytic cycle. | nih.gov |
Co(II) Participation in Radical Rearrangement and Hydrogen Transfer Pathways
The distance between the Co(II) center and the radical intermediates (substrate and product radicals) is a critical factor in the catalytic mechanism. Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in measuring these interspin distances, which can range from approximately 3 to 13 Å. nih.gov These distances imply that motion of one or more of the participating species is necessary during the catalytic cycle. nih.gov
In some enzymes, such as glutamate mutase, the Co(II) is thought to act as a "conductor," stabilizing the highly reactive radical intermediates. iiti.ac.in In contrast, in Class II enzymes like diol dehydratase, the intermediate radicals are generated at a greater distance (around 10 Å) from the cobalt atom, leading to the proposal that cob(II)alamin acts more as a "spectator." iiti.ac.in
Enzyme-Cofactor Interfacial Interactions Modulating Co(II) Reactivity
The protein environment plays a paramount role in modulating the reactivity of the cobalt center, particularly in facilitating the homolysis of the Co-C bond and stabilizing the resulting Co(II) state.
Protein-Induced Conformational Distortions of the Corrin (B1236194) Ring Affecting Co(II)
The flexibility of the corrin ring allows the protein to induce conformational distortions that can influence the properties of the cobalt center. libretexts.orgwits.ac.za It has been proposed that the enzyme can trigger the homolysis of the Co-C bond through steric perturbation, forcing a conformational change in the corrin ring that weakens the bond. libretexts.org X-ray analysis of various corrinoids reveals significant non-planarity and flexibility in the ring structure. wits.ac.za
Upon reduction from Co(III) to Co(II), the coordination preference of the cobalt ion changes, which is accommodated by the flexible corrin ring. nih.gov Quantum mechanics/molecular mechanics (QM/MM) studies on glutamate mutase have shown that the protein distorts the geometry of the coenzyme, and this distortion is significantly larger in the Co(III) state compared to the Co(II) state, thereby facilitating the cleavage. acs.org This deformation is primarily caused by steric interactions with the substrate and specific amino acid residues surrounding the adenosyl moiety of the cofactor. acs.org Spectroscopic studies, including magnetic circular dichroism (MCD), have revealed that the electronic properties of the Co(II) center are highly sensitive to its ligand environment, which is directly influenced by the protein. acs.org
Substrate Binding Effects on Co(II) Activation and Reaction Initiation
Substrate binding is a critical trigger for the activation of the Co-C bond and the formation of the Co(II) intermediate. libretexts.org In the absence of the substrate, the Co-C bond is kinetically stable, but in the presence of both the enzyme and the substrate, the rate of Co-C bond labilization increases by a factor of 10¹¹ to 10¹². libretexts.org
Studies on glutamate mutase using stopped-flow spectroscopy have demonstrated that the binding of either the substrate (L-glutamate) or the product (L-threo-3-methylaspartate) induces the rapid formation of cob(II)alamin. acs.org This indicates that the binding energy of the substrate is used to drive the conformational changes necessary for Co-C bond homolysis. nih.gov Computational studies on methylmalonyl-CoA mutase also suggest that changes in electrostatic interactions between the substrate and the protein play a significant role in stabilizing the dissociated form of AdoCbl, which consists of the Co(II) species and the adenosyl radical. nih.gov In some cases, substrate binding can also lead to the deprotonation of a nearby tyrosine residue, which may participate in a proton-coupled electron transfer (PCET) mechanism to help activate the Co-C bond. acs.org
Entatic State Hypothesis and Conformational Pre-organization of Co(II) Cobalamins
The entatic state hypothesis posits that the protein can impose a strained or distorted geometry on the metal center, bringing it closer to the transition state geometry of the reaction and thereby lowering the activation energy. rsc.org In the context of vitamin B12 enzymes, it is proposed that the protein holds the cofactor in a conformation that facilitates the formation of the Co(II) state. rsc.org
The corrin ring itself is considered an "entatic state module" due to its inherent helical conformation, which can accommodate the different coordination preferences of the Co(I), Co(II), and Co(III) oxidation states. nih.govresearchgate.netnih.gov The helical nature of the free corrin ligand, hydrogenobyric acid, suggests that it imposes a strained geometry on the cobalt ion, promoting the cleavage of axial bonds and the formation of the reduced Co(II) and Co(I) forms. nih.govresearchgate.net Upon binding to the enzyme, this pre-strained state can be further modulated by the protein environment. For instance, in methylmalonyl-CoA mutase, an unusually long axial bond between a histidine residue and the cobalt has been interpreted as the protein holding the cobalt in an entatic state. rsc.org This protein-induced strain, combined with the intrinsic properties of the corrin ring, is thought to be a key factor in the catalytic power of B12-dependent enzymes.
Enzymatic Reductive Activation of Co(II) Cobalamin
Many cobalamin-dependent enzymes are susceptible to the oxidative inactivation of their Co(I) cofactor to the Co(II) state. unl.edunih.gov To restore catalytic activity, these enzymes require a reductive reactivation process. This involves a one-electron reduction of the Co(II) center, a thermodynamically challenging step due to the low standard redox potential of the Co(II)/Co(I) couple. pnas.orgpnas.org Biological systems have evolved sophisticated enzymatic machinery to overcome this thermodynamic barrier, often coupling the reduction to the hydrolysis of ATP.
ATP-Dependent Reduction Mechanisms involving RACE Proteins
A specialized group of enzymes known as Reductive Activators of Corrinoid-dependent Enzymes (RACE) catalyzes the ATP-dependent reduction of Co(II)-corrinoids. researchgate.net These proteins are essential for reactivating enzymes like the corrinoid iron-sulfur protein (CoFeSP) involved in the Wood-Ljungdahl pathway of acetogenesis. pnas.orgplos.org The occasional oxidation of the Co(I) state in CoFeSP to the inactive Co(II) form necessitates this reactivation. pnas.orgrcsb.org
RACE proteins, which belong to the COG3894 protein family, possess a modular architecture typically containing an ASKHA (acetate and sugar kinases, Hsp70, and actin) domain for ATP binding and hydrolysis, and a ferredoxin-like domain housing a [2Fe-2S] cluster that acts as the electron donor. pnas.orgrcsb.org The reduction of the Co(II)-corrinoid is strictly dependent on ATP hydrolysis. pnas.orgresearchgate.net The process is thought to involve the formation of a complex between the RACE protein and its target corrinoid protein, which is crucial for efficient electron transfer. pnas.orgplos.org Interestingly, complex formation between the CoFeSP activator (RACo) and CoFeSP is dependent on the oxidation state of the corrinoid, providing a mechanism for unidirectional electron transfer. pnas.org
Studies on specific RACE proteins have revealed both common and distinct features. For instance, the reductive activator from Carboxydothermus hydrogenoformans (RACo) appears to function as a dimer, forming a ternary complex with two CoFeSP molecules. pnas.org In contrast, RamA from Methanosarcina barkeri was characterized as a monomer in solution, forming a heterodimeric complex with its Co(II)-corrinoid protein substrate, MttC. oup.com The stoichiometry of ATP hydrolyzed per electron transferred is near 1:1 in some systems, although a high degree of uncoupled, non-productive ATP hydrolysis can also occur, suggesting complex regulatory mechanisms. researchgate.net
| RACE Protein System | Organism | Target Enzyme | Key Features |
| RACo | Carboxydothermus hydrogenoformans | Corrinoid Iron-Sulfur Protein (CoFeSP) | Forms a dimer; complex formation is redox-dependent; ATP hydrolysis is required for electron transfer. pnas.org |
| RamA | Methanosarcina barkeri | Methylamine Methyltransferase (MttC) | Functions as a monomer; forms a heterodimeric complex with the substrate. oup.com |
| O-demethylase Activator | Acetobacterium dehalogenans | O-demethylase corrinoid protein | Uses reduced flavodoxin as an electron donor; ATP hydrolysis is stimulated by the Co(II)-corrinoid protein. researchgate.netresearchgate.net |
Modulation of Co(II)/Co(I) Redox Potentials within Enzyme Active Sites
The enzymatic reduction of Co(II)alamin is thermodynamically unfavorable, with a standard redox potential for the Co(II)/Co(I) couple in solution being more negative than that of common biological reductants like flavodoxin. acs.orgresearchgate.net Enzymes overcome this challenge by modulating the redox potential of the bound cobalamin, making the reduction more favorable. A key strategy is the alteration of the cobalt ion's coordination environment. pnas.orgresearchgate.net
A prominent example is the reactivation of cobalamin-dependent methionine synthase (MetH). unl.edunih.gov In Escherichia coli, the inactive Co(II)alamin form of MetH is five-coordinate, with a histidine residue (His-759) from the protein serving as the lower axial ligand. acs.org Upon binding of the physiological reductant, flavodoxin, a conformational change is induced that results in the dissociation of the His-759 ligand. acs.org This generates a four-coordinate Co(II) species. acs.org
Further modulation occurs upon the binding of the methyl donor, S-adenosylmethionine (AdoMet). Structural and spectroscopic studies reveal that in the reactivation conformation, the enzyme elongates the bond to the upper axial water ligand. pnas.orgresearchgate.netnih.gov This distortion towards a four-coordinate, square-planar geometry is stabilized by the active site residue Tyr-1139 and significantly raises the Co(II)/Co(I) redox potential, facilitating electron transfer from flavodoxin. researchgate.netnih.govacs.org Similarly, ATP:Co(I)rrinoid adenosyltransferases (ACATs) raise the Co(II)/Co(I) potential by over 250 mV by forming a unique four-coordinate Co(II)rrinoid species in the active site. acs.orgresearchgate.net This is achieved by residues such as Phe-91 and Trp-93 in Salmonella enterica CobA, which block access to the lower axial coordination site. acs.orgresearchgate.net The absence of the lower dimethylbenzimidazole ligand in the corrinoid iron-sulfur protein (CoFeSP) also tunes the redox potential into the physiological range. plos.orgnih.gov
| Enzyme System | Key Residues/Features | Effect on Co(II) Coordination | Impact on Redox Potential |
| Methionine Synthase (MetH) | His-759, Tyr-1139, Flavodoxin binding | Dissociation of lower axial His ligand, elongation of upper axial water ligand bond. researchgate.netacs.orgnih.gov | Raises potential, facilitating reduction by flavodoxin. pnas.orgresearchgate.net |
| ATP:Corrinoid Adenosyltransferase (ACAT) | Phe-91, Trp-93 (in SeCobA) | Blocks access to the lower axial site, creating a four-coordinate species. acs.orgresearchgate.net | Raises potential by >250 mV. acs.orgresearchgate.net |
| Corrinoid Iron-Sulfur Protein (CoFeSP) | Absence of lower axial ligand | Inherently four- or five-coordinate (with water), lacking the strong dimethylbenzimidazole ligand. plos.orgnih.gov | Tunes potential into physiological range for reactivation. plos.orgnih.gov |
Electron Transfer Pathways for Co(II) Reactivation in Biological Systems
The reactivation of Co(II)cobalamin requires a source of electrons, which is provided by specific electron transfer partners. The nature of these partners and the pathway of electron flow can vary between different enzymatic systems.
In the case of E. coli methionine synthase, the proximal electron donor is a reduced flavodoxin. unl.edunih.goviiti.ac.in During the catalytic cycle, the Co(I)alamin state is occasionally oxidized to inactive Co(II)alamin. unl.edunih.gov For reactivation, an electron is transferred from reduced flavodoxin to the enzyme-bound Co(II)alamin, followed by methylation from AdoMet to regenerate the active methylcob(III)alamin. unl.edunih.gov The interaction between methionine synthase and flavodoxin is specific and involves the binding of flavodoxin inducing a conformational change in methionine synthase that facilitates the reduction. acs.org
For the corrinoid iron-sulfur protein (CoFeSP) in acetogenic bacteria, the electron transfer pathway is internal. CoFeSP is a heterodimeric protein where the small subunit contains the cobamide cofactor and the large subunit contains a [4Fe-4S] cluster. nih.gov This iron-sulfur cluster is essential for the reductive reactivation of the Co(II) state. nih.govpnas.org Electrons from physiological donors, such as carbon monoxide dehydrogenase or reduced ferredoxin, are first transferred to the [4Fe-4S] cluster within CoFeSP. nih.govpnas.org The cluster then serves as the immediate electron donor to the Co(II) center, reducing it to the catalytically competent Co(I) state. nih.gov This intramolecular electron transfer is coupled to ATP hydrolysis catalyzed by the associated RACE protein (RACo). pnas.org
In some anaerobic systems, such as O-demethylases, reduced flavodoxin has also been identified as the electron donor for the ATP-dependent reduction of the protein-bound Co(II)-corrinoid cofactor, a process mediated by a dedicated RACE protein. researchgate.net
Biosynthetic Pathways and Co(II) Intermediacy
The de novo synthesis of cobalamin is a complex, multi-step process exclusive to certain bacteria and archaea. nih.gov Two major, genetically distinct pathways have been elucidated: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. nih.govebi.ac.uknih.gov A fundamental difference between these two routes is the timing of cobalt insertion into the developing corrin macrocycle. nih.gov In both pathways, the Co(II) oxidation state is the form of cobalt that is inserted and plays a crucial role as a key intermediate.
Early and Late Cobalt Insertion Strategies in Corrin Ring Biosynthesis
The two primary routes for cobalamin biosynthesis are more accurately described as the "early" and "late" cobalt insertion pathways, corresponding to the anaerobic and aerobic pathways, respectively. nih.gov
The early cobalt insertion pathway (anaerobic) incorporates the cobalt ion at an early stage, before the characteristic ring contraction of the macrocycle occurs. nih.govnih.gov The substrate for cobalt insertion is typically sirohydrochlorin (B1196429) (also known as precorrin-2). pnas.org The insertion of Co(II) into sirohydrochlorin is catalyzed by a Class II chelatase, such as CbiK or CbiX. nih.govresearchgate.netresearchgate.net Following cobalt insertion, the resulting cobalt-precorrin-2 and subsequent cobalt-containing intermediates are further methylated and modified to eventually form the complete corrin ring. pnas.org This pathway is characterized by enzymes designated with a "Cbi" prefix. ebi.ac.uknih.gov
The late cobalt insertion pathway (aerobic) introduces cobalt much later in the sequence, after the corrin ring has been synthesized and contracted. nih.govebi.ac.uk The substrate for the cobaltochelatase in this pathway is hydrogenobyrinic acid a,c-diamide. nih.govnih.gov The insertion is performed by a distinct Class I chelatase, a multi-subunit complex typically composed of CobN, CobS, and CobT proteins (CobNST). nih.govresearchgate.net This process is ATP-dependent. nih.gov The enzymes specific to this pathway are generally denoted with a "Cob" prefix. ebi.ac.uk While the timing of cobalt insertion and the enzymes involved differ significantly, many of the subsequent methylation and amidation steps are catalyzed by homologous enzymes in both pathways. nih.gov
| Pathway Feature | Early Cobalt Insertion (Anaerobic) | Late Cobalt Insertion (Aerobic) |
| Oxygen Requirement | Independent | Dependent |
| Cobalt Insertion Stage | Early (Pre-ring contraction) | Late (Post-ring contraction) |
| Chelatase Substrate | Sirohydrochlorin (Precorrin-2) | Hydrogenobyrinic acid a,c-diamide |
| Chelatase Enzyme(s) | CbiK, CbiX (Class II) | CobN, CobS, CobT (Class I) |
| Energy Dependence | ATP-independent chelation | ATP-dependent chelation |
| Enzyme Nomenclature | Cbi | Cob |
Studies comparing the thermodynamics of these two strategies have shown that the Co(II) transfer from the intracellular environment to the CbiK-sirohydrochlorin complex is thermodynamically favorable. acs.org In contrast, the transfer to the CobNST-hydrogenobyrinic acid a,c-diamide complex is unfavorable, highlighting the necessity for an accessory chaperone protein (CobW) and ATP hydrolysis to drive cobalt acquisition in the late insertion pathway. nih.govacs.org
The Stabilizing Role of Co(II) in Precorrin Intermediate Structures
In the early cobalt insertion (anaerobic) pathway, the cobalt ion is not merely a spectator atom awaiting the completion of the corrin ring. Instead, the centrally chelated Co(II) ion is an active participant, playing a role in the chemistry and stability of the pathway's intermediates. pnas.org
The intermediates of the anaerobic pathway, such as cobalt-precorrin-4, cobalt-precorrin-5A, and cobalt-precorrin-8, are inherently cobalt(II) complexes. pnas.org Spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR), have been instrumental in tracking the transformations of these paramagnetic Co(II) intermediates. pnas.org The EPR spectra of these intermediates are distinct, allowing for the characterization of the sequential enzymatic steps. For example, the conversion of cobalt(II)-precorrin-6B to cobalt(II)-precorrin-8 is marked by a clear shift in the g-values of the EPR signal, reflecting changes in the coordination environment and electronic structure of the Co(II) center as the macrocycle is modified. pnas.org
The presence of the Co(II) ion is thought to play a role in the catalytic mechanism of ring contraction, a chemically challenging step. ebi.ac.uk It has been suggested that the cobalt ion assists in the interconversion of pathway intermediates. pnas.org By being locked within the macrocycle, the Co(II) ion likely influences the conformation and reactivity of the precorrin structure, guiding it through the necessary transformations, including methylation, reduction, and rearrangement reactions, on the path to cobyrinic acid. pnas.org
Advanced Methodological Development in Vitamin B12 Co Ii Research
Computational Chemistry and Molecular Modeling Advancements
Computational methods are indispensable tools for complementing experimental studies of vitamin B12 and its related complexes. These methods allow for the investigation of electronic structures, reaction pathways, and molecular interactions that are often difficult to observe directly.
Development of Advanced DFT Functionals and Basis Sets for Co(II) Systems
The accurate modeling of cobalt-containing systems, such as Co(II) corrinoids, presents significant challenges due to the complex electronic configurations and the involvement of d-orbitals. Density Functional Theory (DFT) has emerged as a powerful tool, but its accuracy is highly dependent on the choice of functionals and basis sets.
Functional Performance : Studies have compared various DFT functionals for their ability to accurately describe the electronic properties of vitamin B12 systems. For instance, the BP86 functional has shown good agreement with experimental geometries and is considered appropriate for modeling axial bonding properties aip.orgacs.org. In contrast, the B3LYP functional provides a more polarized covalent bond description, which may be better suited for corrin (B1236194) π → π* excitations, while BP86 is better for metal-to-ligand excitations aip.org. Benchmark calculations suggest that BP86, along with LC-BLYP, can be suitable, with BP86 being identified as the most appropriate for describing the electronic properties of cyanocobalamin (B1173554) (CNCbl) when compared to experimental results and correlated ab initio methods acs.org. However, controversy persists regarding the optimal functionals for cobalt-containing vitamin B12 systems, with some research indicating that hybrid functionals might not always capture the nuances of photochemical reduction uni-muenchen.de. The performance of functionals can also be influenced by the inclusion of empirical dispersion corrections (e.g., BP86-D) acs.org.
Basis Sets : The choice of basis sets is also crucial. While smaller basis sets like 6-31G(d) can provide reasonable comparisons between TD-DFT and ab initio methods, larger basis sets such as TZVP or aug-cc-pVDZ have also been employed to improve accuracy arxiv.org. The complexity of vitamin B12 necessitates careful selection to balance computational cost with accuracy.
Application of High-Level Correlated Ab Initio Methods beyond DFT
While DFT offers a practical approach, high-level correlated ab initio methods provide a more rigorous framework for understanding electronic structures, especially for systems with significant multi-reference character. These methods serve as benchmarks for validating DFT results.
Correlated Methods : Techniques such as Coupled Cluster (CC) methods, including CC2 and CCSD(T), and Configuration Interaction (CI) methods, like CASSCF and MRCISD, are employed. These methods are vital for systems where single-determinant approximations, inherent in standard DFT, may fail. For instance, the Co(II) d7 configuration in certain cobalt complexes exhibits high multi-reference character, making methods like CCSD inadequate without proper treatment of multireference effects rsc.org. Domain-based local pair natural orbital coupled cluster (DLPNO-CCSD(T)) has been used alongside DFT to reveal cooperative effects in metal centers rsc.orgnih.gov.
Validation of DFT : Correlated ab initio calculations are essential for benchmarking TD-DFT results, helping to identify the limitations of DFT functionals and to assign electronic transitions more accurately. For example, comparing TD-DFT results with CASSCF/MC-XQDPT2 calculations helps in understanding the nature of electronic excitations in vitamin B12 arxiv.org.
Molecular Dynamics Simulations for Co(II) Corrinoid-Enzyme Complexes
Molecular Dynamics (MD) simulations are powerful for studying the dynamic behavior of Co(II) corrinoids within their native protein environments. These simulations provide insights into conformational changes, ligand interactions, and the influence of the enzyme active site on cofactor reactivity.
Enzyme-Cofactor Interactions : MD simulations, often combined with QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are used to investigate how enzymatic environments modulate the Co-C bond cleavage and other catalytic steps. For example, MD simulations suggest that the enzymatic environment controls Co-C bond cleavage through electrostatic interactions and provides a cage for generated radicals louisville.edu.
Structural Dynamics : Simulations can reveal how enzymes stabilize specific coordination geometries of Co(II) corrinoids, such as the four-coordinate, square-planar state observed in some enzyme active sites, which is crucial for facilitating the challenging Co(II) → Co(I) reduction nih.govnih.govresearchgate.net. The dynamics of axial ligand binding and dissociation within the enzyme pocket can also be explored nih.gov.
Innovating Spectroscopic Probes for Co(II) Corrinoids
Spectroscopic techniques are crucial for characterizing the electronic and structural properties of Co(II) corrinoids and their reaction intermediates. Recent advancements have enabled the study of transient species and complex reaction mechanisms.
Time-Resolved Spectroscopic Techniques for Transient Co(II) Species
Time-resolved spectroscopy allows for the observation of short-lived intermediates formed during photochemical or catalytic reactions. These techniques provide kinetic and structural information about transient states.
Ultrafast Spectroscopy : Femtosecond transient IR and visible absorption spectroscopies have been employed to study the excited-state dynamics of vitamin B12 derivatives. These studies reveal rapid formation of excited states followed by ground-state recovery, with lifetimes influenced by axial ligands and solvent polarity researchgate.net. The observed transient intermediate states are often attributed to ligand-to-metal charge transfer (LMCT) states, where axial bonds are weakened researchgate.netnih.govacs.org.
X-ray Absorption Spectroscopy (XAS) : Time-resolved X-ray Absorption Spectroscopy (XAS), particularly at the Co K-edge, offers direct electronic and geometric structural characterization of intermediates. Studies have captured transient species in methylcobalamin (B1676134) (MeCbl) photolysis, revealing elongation of the Co-C bond and relaxation of the corrin ring in picosecond intermediates, and changes in lower axial ligand coordination in microsecond intermediates researchgate.netresearchgate.netosti.gov. XAS is also used to distinguish between different coordination states (e.g., four-coordinate vs. five- or six-coordinate) based on characteristic spectral features acs.org.
Nanosecond Transient Absorption : Nanosecond transient absorption spectroscopy has been used to study the quantum yield and decay kinetics of cob(II)alamin formed by photolysis of adenosylcobalamin (AdoCbl). These studies highlight the efficiency of energy transfer from the corrin ring to the Co-C bond and the role of protein environments in influencing recombination rates nih.govnih.gov.
Cryospectroscopic Studies for Characterizing Reaction Intermediates
Cryospectroscopy, which involves studying samples at very low temperatures, is effective for trapping and characterizing reaction intermediates that might otherwise be too short-lived or unstable.
Electron Paramagnetic Resonance (EPR) : EPR spectroscopy is particularly useful for studying the paramagnetic Co(II) state. Low-temperature EPR can characterize different coordination environments of Co(II) corrinoids, such as five-coordinate and four-coordinate, square-planar species, often found within enzyme active sites nih.govnih.govresearchgate.netresearchgate.net. By analyzing spin Hamiltonian parameters, detailed insights into the electronic and geometric structure of these intermediates can be obtained researchgate.net. EPR is also used to monitor changes in the cobalt center's oxidation state and coordination during catalytic cycles mdpi.com.
Magnetic Circular Dichroism (MCD) : MCD spectroscopy, often used in conjunction with EPR and UV-Vis absorption, is highly sensitive to ligand field transitions of Co(II) ions. It can reveal subtle changes in the Co(II) coordination environment and ligand interactions, serving as an excellent reporter of enzyme-induced perturbations nih.govresearchgate.netacs.org. MCD data, when analyzed with TD-DFT, helps in assigning spectral features and understanding the electronic structure of Co(II) corrinoids acs.orgcapes.gov.br.
Cryo-UV-Vis Absorption : While not explicitly detailed in the provided snippets as "cryospectroscopy," low-temperature UV-Vis absorption is a standard technique used in conjunction with other cryospectroscopic methods to characterize intermediates, providing complementary electronic transition information wits.ac.za.
Rational Design and Synthesis of Co(II) Cobalamin Analogues and Biomimetic Models
The study of Vitamin B12 and its role in biological systems has spurred significant advancements in the design and synthesis of cobalamin analogues and biomimetic models. These efforts are crucial for understanding the complex reaction mechanisms involving the cobalt center and for developing new catalytic systems. Cobaloximes, which share structural similarities with the corrin ring system of cobalamins, have emerged as particularly important synthetic models. Research in this area focuses on developing precise synthetic strategies to create these complexes and on modifying corrinoid structures to gain deeper mechanistic insights.
Synthetic Strategies for Cobaloximes and Related Model Complexes
Cobaloximes, characterized by a cobalt ion coordinated to two dioxime ligands in the equatorial plane and various ligands in the axial positions, serve as versatile biomimetic models for Vitamin B12 nih.govworldscientific.com. Their synthesis typically involves the reaction of a cobalt(II) salt with a dioxime ligand, followed by the introduction of axial ligands and, if necessary, manipulation of the cobalt's oxidation state nih.govworldscientific.comrsc.orgnih.govumich.edu.
A common synthetic route begins with the reaction of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or other cobalt(II) salts with dimethylglyoxime (B607122) (dmgH₂) in a solvent such as ethanol (B145695) or methanol (B129727) nih.govnih.gov. The addition of an axial ligand, like pyridine (B92270) (py), leads to the formation of a Co(III) complex, such as chloro(pyridine)cobaloxime nih.govnih.gov. This process often involves gentle heating to ensure dissolution of the reactants, and the resulting Co(III) complex is typically isolated by filtration and washing nih.govnih.gov.
For the synthesis of organocobaloximes, which feature a cobalt-carbon bond, a Co(I) intermediate is required nih.govrsc.orgmdpi.com. This is achieved by reducing a pre-formed Co(III) cobaloxime or by performing the reaction under conditions that generate the Co(I) species in situ. A common method involves reducing a Co(III) cobaloxime with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alkaline solution, often under strictly anaerobic (nitrogen or argon) conditions due to the air sensitivity of Co(I) species rsc.orgmdpi.com. The subsequent addition of an alkyl halide to this highly nucleophilic Co(I) intermediate forms the desired organocobaloxime nih.govmdpi.com.
Variations in the synthetic approach include the use of different dioxime ligands, such as diphenylglyoxime (B1496157) (dpgH₂), which can alter the solubility and electronic properties of the resulting complexes worldscientific.comnih.gov. The choice of axial ligand also plays a significant role; employing substituted pyridines, for instance, can enhance solubility and facilitate characterization mdpi.com. Furthermore, strategies involving polypyridyl ligands have been developed to create more complex, multi-nuclear structures or to incorporate cobaloxime units into larger molecular architectures nih.govkent.ac.uk.
| Cobalt Source | Dioxime Ligand | Axial Ligand(s) | Product Type | Key Reagents/Conditions | References |
| CoCl₂·6H₂O | Dimethylglyoxime (dmgH₂) | Pyridine (py) | Chloro(pyridine)cobaloxime(III) | Air oxidation | nih.govnih.gov |
| Co(II) salts | Dimethylglyoxime (dmgH₂) | Pyridine (py) or substituted pyridines | Organocobaloximes (e.g., alkylcobaloximes) | Reduction with NaBH₄, alkyl halide, anaerobic conditions | nih.govrsc.orgmdpi.com |
| Cobalt chloride | Diphenylglyoxime (dpgH₂) | 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine (pytpy) | Co(III) complex with polypyridyl ligand | Characterization by CV, NMR, UV-Vis | nih.gov |
| Cobalt(II) acetate | Dimethylglyoxime (dmgH₂) | Bromide (Br⁻), Cyanide (CN⁻), etc. | Halogeno/Pseudohalogeno-cobaloximes(III) | Reaction with sodium or potassium salts of the desired anion | nih.govworldscientific.com |
| Co(II) salts | Dimethylglyoxime (dmgH₂) | Pyridine (py) | Complex salts (e.g., [Co(dmgH)₂(py)₂]⁺[X]⁻) | Synthesis from [Co(dmgH)₂(py)Cl] for immobilization | umich.edu |
Development of Modified Corrinoid Derivatives for Mechanistic Insight
Beyond cobaloximes, the direct modification of cobalamin structures and the synthesis of related corrinoid derivatives have been instrumental in dissecting the intricate mechanisms of Vitamin B12-dependent enzymes and reactions. These modified analogues allow researchers to probe specific aspects of the corrinoid system, such as the role of the axial ligands, the nucleotide loop, or the corrin ring itself.
Antivitamins B12 represent a class of modified cobalamins designed to mimic Vitamin B12 but inhibit its biological functions. By studying their interactions with B12-dependent enzymes and transport proteins, researchers gain insights into the structural requirements for B12 recognition and activity nih.govethz.ch. For instance, antivitamins can act as competitive inhibitors, revealing details about enzyme active sites and substrate binding nih.govethz.ch. Their potential as therapeutic agents also drives research into their specific mechanisms of action, such as inducing functional B12 deficiency or inhibiting cell growth nih.govresearchgate.net.
Truncated Cobalamins , such as cobyric acid (Cby) and cobinamide (Cbi), are derived from Vitamin B12 through chemical hydrolysis. These analogues lack parts of the nucleotide loop or the entire nucleotide moiety, allowing for studies on the influence of these components on cobalt's redox chemistry and ligand binding kent.ac.ukmdpi.com. For example, cobinamide has been used to investigate the role of the lower axial ligand in enzyme mechanisms, particularly in "base-off/His-on" enzyme conformations ethz.chmdpi.com.
Chemical Modifications extend to altering the corrin ring itself or conjugating the cobalamin structure to other molecules, like peptides or fluorescent tags. Peptide-modified B12 derivatives have been synthesized to serve as models of B12-protein complexes, helping to unravel enzymatic mechanisms, or as potential inhibitors with tunable properties worldscientific.comuzh.ch. Fluorescent analogues are employed to track the uptake and localization of corrinoids in various organisms, providing insights into transport and storage mechanisms kent.ac.uk.
Redox and Spectroscopic Studies on various cobalamin derivatives are fundamental to understanding the catalytic cycles. The ability of the cobalt ion to cycle between Co(III), Co(II), and Co(I) oxidation states is central to B12-mediated reactions mdpi.comiiti.ac.inresearchgate.netacs.orgscispace.comunl.edu. Techniques like ultrafast X-ray and optical spectroscopies, electron paramagnetic resonance (EPR), and resonance Raman optical activity (RROA) provide crucial data on excited-state dynamics, ligand exchange, and structural changes, thereby illuminating reaction pathways umich.edumdpi.comunl.edunih.gov. For example, studies on the photochemical behavior of modified cobalamins, such as alkynylcobalamins, help explain the stability or lability of the Co-C bond, which is critical for radical-based mechanisms umich.eduacs.org.
These methodological developments in synthesizing and studying modified corrinoid derivatives continue to deepen our understanding of Vitamin B12 chemistry, enabling the rational design of new catalysts and therapeutic agents.
Compound List:
Vitamin B12 (Cobalamin, Cbl)
Cobaloxime
Dimethylglyoxime (dmgH₂)
Diphenylglyoxime (dpgH₂)
Pyridine (py)
4-tert-butylpyridine (B128874) (4-t-BuPy)
4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine (pytpy)
Chloro(pyridine)cobaloxime
Methylcobalamin (MeCbl)
Adenosylcobalamin (AdoCbl)
Cyanocobalamin (CNCbl)
Antivitamins B12
Cobyric acid (Cby)
Cobinamide (Cbi)
Cob(I)alamin
Cob(II)alamin
Cob(III)alamin
Organocobaloxime
Alkynylcobalamin
4-Ethylphenylcobalamin (EtPhCbl)
Phenylethynyl-cobalamin (PhEtyCbl)
Glutathionylcobalamin (GSCbl)
Future Research Directions and Unresolved Questions in Vitamin B12 Co Ii Science
Refined Elucidation of Enzyme-Mediated Co-C Bond Cleavage Mechanisms
A central and enduring question in B12 enzymology is the precise mechanism by which enzymes catalyze the cleavage of the cobalt-carbon (Co-C) bond. This bond's homolytic cleavage to generate a Co(II) species and a radical is a critical step in the catalytic cycle of adenosylcobalamin (AdoCbl)-dependent enzymes. journals.co.za While it is known that enzymes achieve a remarkable rate acceleration of this process, the exact contributions of the protein environment remain a subject of intense investigation. journals.co.za
Future research will need to focus on a more detailed understanding of how the enzyme structure influences the Co-C bond. This includes clarifying the roles of:
Steric and Electronic Factors: How the protein scaffold imposes specific conformations on the corrin (B1236194) ring and the axial ligands to weaken the Co-C bond. tandfonline.com
"Base-off" Conformation: In many B12-dependent enzymes, the dimethylbenzimidazole (DMB) base co-ordinated to the cobalt is displaced by a histidine residue from the protein. tandfonline.com Further studies are needed to fully understand how this "base-off" state facilitates Co-C bond homolysis.
Theoretical Modeling: Advanced computational methods, such as multi-configurational self-consistent field (MCSCF) theory, are proving crucial for accurately modeling the electronic structures and reaction barriers in B12-dependent processes, offering insights that are difficult to obtain experimentally. mdpi.com
Quantitative Understanding of Entropic Contributions to Co(II) Catalysis
The thermodynamics of Co-C bond cleavage are not solely governed by enthalpy; entropy plays a significant, yet less understood, role. The cleavage of the Co-C bond results in two species from one, leading to an increase in translational and rotational entropy. The protein environment is thought to play a crucial role in managing these entropic changes to facilitate catalysis.
Future research should aim to:
Quantify Entropic Effects: Develop and apply experimental and computational methods to precisely measure the entropic contributions to the activation of the Co-C bond within the enzyme's active site.
Role of the Corrin Ring: Investigate how the flexibility and conformation of the corrin ring contribute to the entropic landscape of the reaction. The corrin ring's ability to transition between planar and helical conformations may act as an "entatic state module," pre-organizing the system for catalysis. nih.gov
Rational Design Principles for Co(II)-Based Biomimetic Catalysts
The catalytic power of vitamin B12 has inspired the development of biomimetic catalysts for a range of chemical transformations. acs.org These synthetic analogs, often based on the cobaloxime framework, have provided valuable insights into the fundamental chemistry of cobalamins. tandfonline.com However, designing highly efficient and selective catalysts remains a significant challenge.
Future research directions in this area include:
Developing New Models: Creating and studying novel, simpler models that can more accurately replicate the steric and electronic influences of the protein environment. tandfonline.com
Sustainable Catalysis: Leveraging the fact that vitamin B12 is a naturally occurring, water-soluble cobalt complex to develop green and sustainable catalytic transformations. acs.org This includes applications in dehalogenation, C-H functionalization, and radical-mediated C-C bond formation. acs.orgresearchgate.net
Expanding Reaction Scope: Combining B12-based catalysts with other catalytic systems, such as photoredox catalysis, to unlock new and previously inaccessible chemical reactions. researchgate.net
Exploration of Non-Native Reactivity and Novel Biocatalytic Applications with Co(II) Cobalamins
Recent research has demonstrated that the catalytic activity of B12-dependent enzymes can be expanded beyond their natural reactions by exposing them to non-native substrates and reaction conditions. researchgate.net This opens up exciting possibilities for developing novel biocatalysts.
Key areas for future exploration are:
Repurposing Enzymes: Engineering existing B12-dependent enzymes, such as the transcription factor CarH, to catalyze non-native radical cyclization reactions. researchgate.net
New-to-Nature Reactions: Utilizing the radical chemistry of Co(II) cobalamin to develop biocatalytic approaches for reactions not found in nature, such as epoxide ring-opening hydrogenations under mild conditions. researchgate.net
Expanding the Substrate Scope: Investigating the use of alternative radical precursors, like alkyl tosylates, in B12-catalyzed reactions to broaden the range of accessible molecules. acs.org
Advanced Characterization of Short-Lived Co(II) Species and Transition States
A major hurdle in studying B12-dependent reactions is the transient nature of the Co(II) intermediates and the associated transition states. mdpi.com These species are often present at very low concentrations and have fleeting lifetimes, making them difficult to characterize using traditional spectroscopic methods.
Future research will rely on the development and application of advanced techniques to overcome these challenges:
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic methods to capture the dynamics of Co-C bond cleavage and the formation of Co(II) intermediates on their natural timescales.
Advanced Spectroscopic Techniques: Introducing and refining new spectroscopic tools to probe the electronic and geometric structure of these transient species with greater precision. tandfonline.com
Cryo-crystallography: Utilizing techniques like cryo-crystallography to trap and structurally characterize enzyme-substrate complexes at various stages of the catalytic cycle, providing snapshots of the reaction in progress.
Q & A
Q. What are the best practices for peer-review responses addressing methodological critiques of Vitamin B12-Co(II) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
